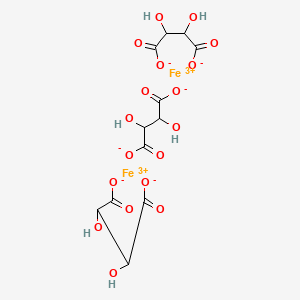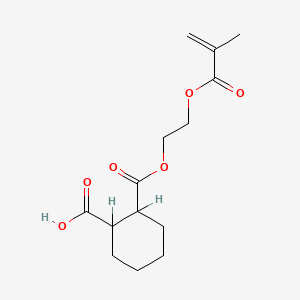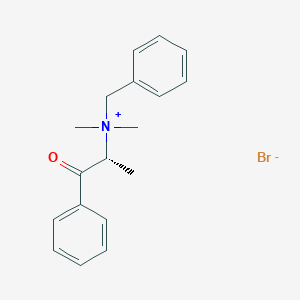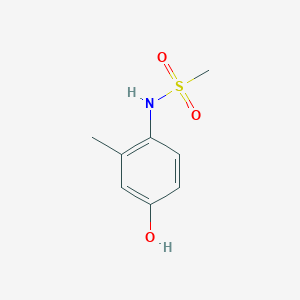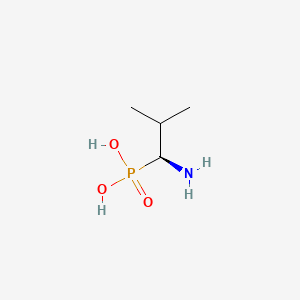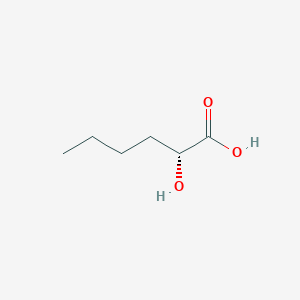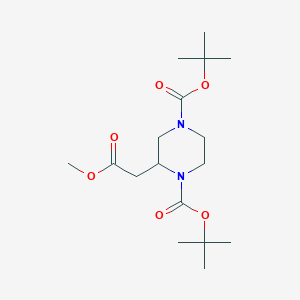
Methyl 1,4-di-Boc-piperazine-2-acetate
Overview
Description
Methyl 1,4-di-Boc-piperazine-2-acetate is a chemical compound with the molecular formula C17H30N2O6 and a molecular weight of 358.43 g/mol . It is primarily used in research and development settings and is not intended for medicinal, household, or other uses . The compound is characterized by its piperazine core, which is a common structural motif in many pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-di-Boc-piperazine-2-acetate can be synthesized through a series of chemical reactions involving the protection of piperazine with tert-butoxycarbonyl (Boc) groups. The synthetic route typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,4-di-Boc-piperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-di-Boc-piperazine-2-acetate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can undergo nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free piperazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Major Products Formed
Substitution Reactions: The major products are typically substituted piperazine derivatives with various functional groups depending on the reagents used.
Deprotection Reactions: The major product is the free piperazine derivative.
Scientific Research Applications
Methyl 1,4-di-Boc-piperazine-2-acetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 1,4-di-Boc-piperazine-2-acetate is primarily related to its role as a chemical intermediate. The compound itself does not exhibit significant biological activity but serves as a building block for the synthesis of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A similar compound with a single Boc protection, used in similar synthetic applications.
4-Boc-piperazine-2-carboxylic acid: Another derivative with a carboxylic acid functional group, used in peptide synthesis.
Uniqueness
Methyl 1,4-di-Boc-piperazine-2-acetate is unique due to its dual Boc protection and acetylation, making it a versatile intermediate for the synthesis of various piperazine derivatives. Its structure allows for selective deprotection and functionalization, providing flexibility in synthetic applications .
Properties
IUPAC Name |
ditert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)24-14(21)18-8-9-19(15(22)25-17(4,5)6)12(11-18)10-13(20)23-7/h12H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDFFYHELWSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398817 | |
| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368441-99-0 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) 2-(2-methoxy-2-oxoethyl)-1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368441-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


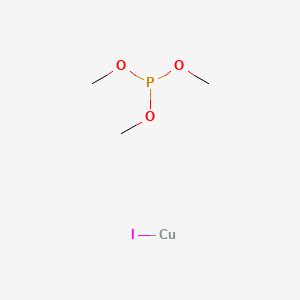
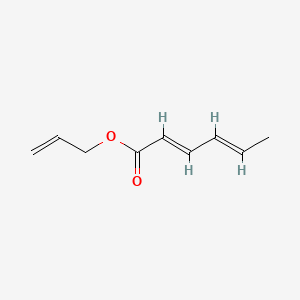
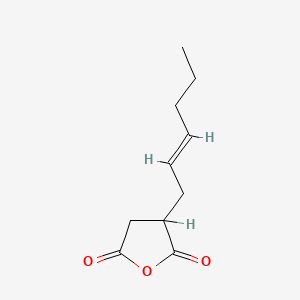
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)

